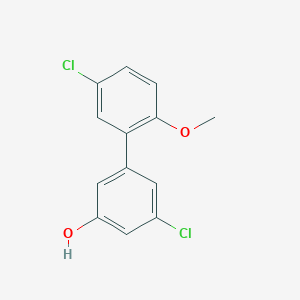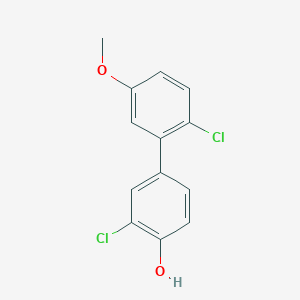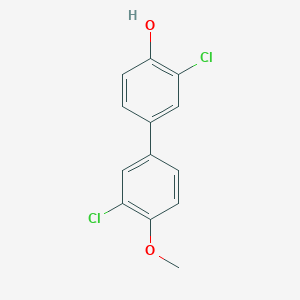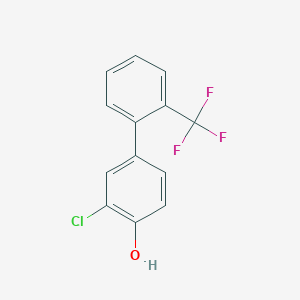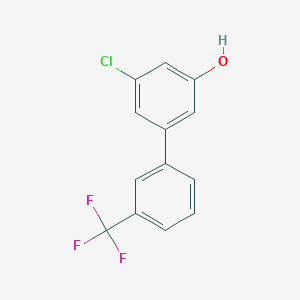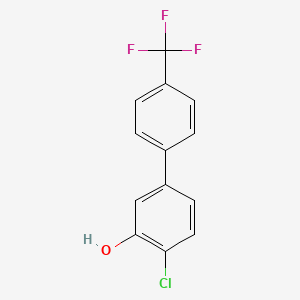
2-Chloro-5-(4-trifluoromethylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(4-trifluoromethylphenyl)phenol, 95% (2C5TFP) is a synthetic compound used as a reagent in various laboratory experiments. It has a wide range of applications in the fields of chemistry and biochemistry, including synthesis, molecular biology, and drug development.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(4-trifluoromethylphenyl)phenol, 95% has a wide range of applications in the fields of chemistry and biochemistry. It is used as a reagent in various laboratory experiments, such as the synthesis of other compounds, the study of biochemical and physiological processes, and the development of drugs. It is also used as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a reagent in spectroscopic studies.
Wirkmechanismus
2-Chloro-5-(4-trifluoromethylphenyl)phenol, 95% is a synthetic compound that acts as a catalyst in organic synthesis, as a ligand in coordination chemistry, and as a reagent in spectroscopic studies. It acts as a catalyst by facilitating the formation of new bonds between molecules. As a ligand, it binds to metal ions to form coordination complexes, which are important in the study of biochemical and physiological processes. As a reagent, it is used to detect the presence of certain molecules in a sample.
Biochemical and Physiological Effects
2-Chloro-5-(4-trifluoromethylphenyl)phenol, 95% has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to inhibit the activity of certain enzymes. It has also been shown to have anti-inflammatory and antioxidant effects, and to be involved in the regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-Chloro-5-(4-trifluoromethylphenyl)phenol, 95% in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is readily available. It is also relatively stable, and it can be used in a wide range of reactions. However, it is also important to note that 2-Chloro-5-(4-trifluoromethylphenyl)phenol, 95% can be toxic if not handled properly, and it can react with other substances in the environment, which can lead to undesirable results.
Zukünftige Richtungen
The future of 2-Chloro-5-(4-trifluoromethylphenyl)phenol, 95% is bright. There is a great deal of potential for further research into its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further research could be conducted into the development of new synthesis methods, as well as the optimization of existing methods. Additionally, further research could be conducted into the development of new methods for the detection of 2-Chloro-5-(4-trifluoromethylphenyl)phenol, 95% in samples. Finally, further research could be conducted into the development of new uses for 2-Chloro-5-(4-trifluoromethylphenyl)phenol, 95%, such as in the development of new materials and products.
Synthesemethoden
2-Chloro-5-(4-trifluoromethylphenyl)phenol, 95% is synthesized through a multi-step process. The first step is the preparation of 4-trifluoromethylphenylboronic acid, which is done by reacting 4-trifluoromethylphenol with boron tribromide. The second step is the esterification of 4-trifluoromethylphenylboronic acid with 2-chloro-5-methoxybenzoic acid, which is done by reacting the two compounds in the presence of a catalyst. The third step is the hydrolysis of the ester, which is done by treating the ester with aqueous base. The fourth and final step is the purification of the product, which is done by recrystallization.
Eigenschaften
IUPAC Name |
2-chloro-5-[4-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O/c14-11-6-3-9(7-12(11)18)8-1-4-10(5-2-8)13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLZSADUNLXAHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50686090 |
Source


|
| Record name | 4-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261635-58-8 |
Source


|
| Record name | 4-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50686090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Chloro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6381711.png)


